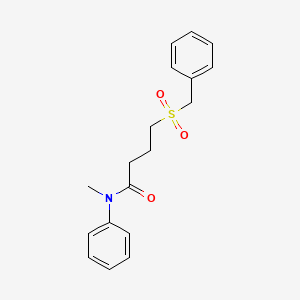

4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide

Description

Properties

IUPAC Name |

4-benzylsulfonyl-N-methyl-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-19(17-11-6-3-7-12-17)18(20)13-8-14-23(21,22)15-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAILGWNPXJNGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCCS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide typically involves the reaction of benzylsulfonyl chloride with N-methyl-N-phenylbutanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfide derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide has found applications in several areas of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, in antimalarial studies, the compound has been shown to inhibit the formation of β-hematin, a crucial component in the life cycle of the malaria parasite .

Comparison with Similar Compounds

Structural Features :

- Core structure : Butanamide backbone with N-methyl and N-phenyl groups.

- Key substituent : Benzylsulfonyl group at the 4-position, contributing to steric bulk and electronic effects.

- Potential pharmacophores: The sulfonamide group (-SO₂-) and aromatic rings may interact with biological targets like enzymes or receptors .

Comparison with Similar Compounds

Below is a detailed comparison of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide with structurally or functionally related sulfonamide derivatives:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Structural Differences and Implications

Substituent Effects: The benzylsulfonyl group in the target compound vs. N-Methyl vs. N-Ethyl (): Methyl groups reduce steric hindrance, possibly improving binding to compact enzyme active sites .

Backbone Variations :

- Butanamide vs. Chalcone (): The butanamide backbone offers conformational flexibility, whereas the rigid chalcone structure may limit binding modes but enhance π-π stacking .

Pharmacophoric Moieties :

Biological Activity

4-(Benzylsulfonyl)-N-methyl-N-phenylbutanamide is a sulfonamide compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, highlighting its significance in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzylsulfonyl group attached to an N-methyl-N-phenylbutanamide backbone. Its molecular formula is and it possesses distinct chemical properties that facilitate its biological interactions.

The biological activity of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can interact with enzymes, potentially leading to inhibition of critical biochemical pathways. For instance, in antimalarial studies, it has been shown to inhibit the formation of β-hematin, a component essential for the malaria parasite's lifecycle.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have demonstrated efficacy against bacterial strains and fungi.

- Antimalarial Activity : Its ability to inhibit β-hematin formation suggests potential use in treating malaria.

- Anti-inflammatory Effects : Preliminary data indicate that it may possess anti-inflammatory properties, although further research is needed to substantiate these claims.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide:

- Case Study 1 : A study evaluated the compound's effectiveness against Plasmodium falciparum, the causative agent of malaria. Results indicated significant inhibition of β-hematin formation at micromolar concentrations, suggesting its potential as a therapeutic agent in malaria treatment.

- Case Study 2 : Another research project focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Benzylsulfonyl)-5-polyfluoroalkyl-ν-triazoles | Benzylsulfonyl group with triazole backbone | Antimicrobial |

| 4-benzylsulfanyl chalcones | Benzylsulfanyl group based on chalcone structure | Anticancer |

4-(Benzylsulfonyl)-N-methyl-N-phenylbutanamide stands out due to its specific combination of functional groups that confer distinct reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the established synthetic methodologies for 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide?

The synthesis typically involves multi-step reactions, including sulfonylation and amidation. Key steps include:

- Sulfonylation : Reacting benzyl mercaptan with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the benzylsulfonyl intermediate.

- Amidation : Coupling the sulfonyl intermediate with N-methyl-N-phenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product.

Q. How is the compound characterized to confirm its structural integrity?

Standard analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm the absence of unreacted intermediates.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+ ion at m/z 358.12).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility properties of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide in common solvents?

The compound exhibits limited aqueous solubility (2.5 µg/mL at pH 7.4) but is soluble in polar aprotic solvents like DMSO (50 mg/mL) and DMF. Solubility in ethanol is moderate (10 mg/mL). Pre-formulation studies recommend DMSO for in vitro assays to avoid precipitation .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., carbonic anhydrase IX for anticancer applications).

- QSAR Modeling : Correlate structural features (e.g., sulfonyl group electronegativity) with inhibitory activity using datasets from analogs .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding kinetics if initial data came from fluorescence assays) .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the benzylsulfonyl moiety to enhance interaction with hydrophobic enzyme pockets.

- Scaffold Hopping : Replace the butanamide backbone with a piperazine ring to reduce off-target effects on cytochrome P450 enzymes.

- Proteome Profiling : Use activity-based protein profiling (ABPP) to identify unintended targets in complex biological matrices .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction Optimization : Transition from batch to flow chemistry to improve heat dissipation and yield consistency.

- Catalyst Recycling : Employ immobilized catalysts (e.g., polymer-supported HOBt) to reduce costs.

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.